3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid
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Overview
Description
“3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid” is a chemical compound with the CAS Number: 915921-04-9. It has a molecular weight of 233.27 and its IUPAC name is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15NO3/c1-8-5-6-10(13(16)17)7-11(8)14-12(15)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15)(H,16,17). This code provides a specific representation of the molecule’s structure .Scientific Research Applications
1. Complexation Studies in Aqueous Solutions
Research has shown that compounds similar to 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid, such as 4-methylbenzoic acid, play a significant role in complexation reactions with β-cyclodextrin and its derivatives in aqueous solutions. This complexation can affect the stability and behavior of the compounds in various chemical environments (Brown et al., 1993).
2. Crystal and Molecular Structure Analysis
The crystal and molecular structure of closely related compounds, like 2-amino-3-methylbenzoic acid, has been extensively studied. These studies provide valuable insights into the physical and chemical properties of these compounds, which can be extrapolated to similar molecules like 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid (Brown & Marsh, 1963).
3. Antimicrobial Activity
Certain compounds containing cyclobutyl groups, akin to 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid, have been synthesized and tested for their antimicrobial properties. This suggests potential applications of 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid in the development of new antimicrobial agents (Koparir et al., 2011).
4. Supramolecular Chemistry
Studies on related compounds have demonstrated their ability to form supramolecular networks through hydrogen bonding. This property could be relevant to 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid, indicating potential applications in the design of new materials or molecular recognition systems (Khalib et al., 2014).
5. Gas-adsorption Properties
Functionalized organic compounds, including those with structures similar to 3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid, have been studied for their gas-adsorption properties. These studies are crucial in understanding how such compounds can be used in applications like gas storage and separation (Wang et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-(cyclobutanecarbonylamino)-4-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-5-6-10(13(16)17)7-11(8)14-12(15)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAZEQDCEJDDAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588179 |
Source
|
Record name | 3-[(Cyclobutanecarbonyl)amino]-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid | |
CAS RN |
915921-04-9 |
Source
|
Record name | 3-[(Cyclobutanecarbonyl)amino]-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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